molecular formula C6H14O3 B569712 1,1,1-Tris(hydroxymethyl)propane-d5 CAS No. 103782-76-9

1,1,1-Tris(hydroxymethyl)propane-d5

Cat. No.: B569712
CAS No.: 103782-76-9
M. Wt: 139.206
InChI Key: ZJCCRDAZUWHFQH-CZMJLJOYSA-N
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Description

1,1,1-Tris(hydroxymethyl)propane is used as a starting material in the synthesis of a variety of polyglycerols and polylactides . It is also used as a tripodal ligand to construct manganese-based metal-organic complexes as single molecular magnets .


Synthesis Analysis

1,1,1-Tris(hydroxymethyl)propane is used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It is used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .


Molecular Structure Analysis

The molecular formula of 1,1,1-Tris(hydroxymethyl)propane-d5 is C6H9D5O3 . The molecular weight is 139.2 .


Chemical Reactions Analysis

1,1,1-Tris(hydroxymethyl)propane was used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It was used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .


Physical And Chemical Properties Analysis

1,1,1-Tris(hydroxymethyl)propane is a solid . It is soluble in water . It is stable under normal conditions .

Scientific Research Applications

Catalyst and Ligand Applications

  • Copper-Catalyzed Cross-Coupling Reactions : 1,1,1-Tris(hydroxymethyl)ethane has been identified as an efficient and versatile tridentate O-donor ligand for copper-catalyzed formation of C-N, C-S, and C-O bonds. This ligand facilitates the coupling reactions of aryl iodides with amides, thiols, and phenols, yielding the desired products in good to excellent yields (Yao-Jung Chen & Hsin-Hung Chen, 2006).

Coordination Chemistry and Complex Formation

  • Cu(II) Complexes with Tris Buffer : The interaction and coordination of transition metal ions, such as Cu(II), with Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) buffer have significant implications in biochemical studies. Reinvestigation of the Tris-Cu(II) system has revealed the formation of dimeric complexes at neutral pH with a maximum stoichiometry of Tris to Cu(II) being 2 (Justyna Nagaj et al., 2013).

Synthetic Applications

  • Synthesis of Polyglycidyl Ethers : The reaction of 1,1,1-tris(hydroxymethyl)ethane with epichlorohydrin in the presence of potassium hydroxide leads to the formation of tri- and tetraglycidyl ethers in high yields. This method extends to the synthesis of phenolic polyglycidyl ethers, highlighting the utility of 1,1,1-tris(hydroxymethyl)ethane in polymer chemistry (T. Kida et al., 1993).

Adhesive Systems

  • Hyperbranched Polyglycerols in Wood Adhesives : 1,1,1-Tris(hydroxymethyl)propane core-based hyperbranched polyglycerols have been evaluated as components of novel wood adhesive systems. These adhesives, containing up to 75 wt% of renewable glycerol-derived polyglycerols, retain performance comparable to that of conventional adhesives, offering a sustainable alternative (M. Mamiński et al., 2013).

Crystal Structure Analysis

  • Crystal Structure of Derivatives : The crystal structure of 1,1,1-tris-(p-nitrophenyloxymethyl)propane was determined, revealing a triclinic system and contributing to the understanding of molecular architectures and interactions. Such structural analyses are crucial for designing materials with specific properties (Jiang Guang-qi, 2012).

Safety and Hazards

1,1,1-Tris(hydroxymethyl)propane is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . It is also advised to keep away from heat and sources of ignition .

Future Directions

1,1,1-Tris(hydroxymethyl)propane has been used in the synthesis of a variety of polyglycerols and polylactides , and as a tripodal ligand to construct manganese-based metal-organic complexes . These applications suggest potential future directions in the fields of polymer chemistry and metal-organic complex synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 can be achieved through a multi-step process involving the protection and deprotection of hydroxyl groups.", "Starting Materials": [ "D-glucose-d5", "Triethylorthoformate", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of glucose-d5 with triethylorthoformate to form triethylorthoacetate-d5 in the presence of hydrogen chloride gas", "Step 2: Deprotection of triethylorthoacetate-d5 with sodium hydroxide to form 1,1,1-Tris(hydroxymethyl)propane-d5", "Step 3: Purification of 1,1,1-Tris(hydroxymethyl)propane-d5 using methanol", "Step 4: Acetylation of 1,1,1-Tris(hydroxymethyl)propane-d5 with acetic anhydride and pyridine to obtain the desired compound" ] }

103782-76-9

Molecular Formula

C6H14O3

Molecular Weight

139.206

IUPAC Name

1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2

InChI Key

ZJCCRDAZUWHFQH-CZMJLJOYSA-N

SMILES

CCC(CO)(CO)CO

synonyms

1,1,1-Tri(hydroxymethyl)propane-d5;  1,1,1-Trimethylolpropane-d5;  2,2-Bis(hydroxymethyl)-1-butanol-d5;  2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5;  2-Ethyl-2-(hydroxymethyl)propanediol-d5;  Addolink TR-d5;  Ethriol-d5;  Ethyltrimethylolmethane-d5;  Ettri

Origin of Product

United States

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